molecular formula C13H16ClNO5 B15194757 2-Methyl-2-nitropropyl (4-chloro-2-methylphenoxy)acetate CAS No. 7462-19-3

2-Methyl-2-nitropropyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B15194757
CAS No.: 7462-19-3
M. Wt: 301.72 g/mol
InChI Key: MHHLTHOYSAOKGR-UHFFFAOYSA-N
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Description

NSC 404174 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 404174 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods

In an industrial setting, the production of NSC 404174 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

NSC 404174 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 404174 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 404174 are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts and solvents are chosen based on the desired reaction pathway and product.

Major Products Formed

The major products formed from the reactions of NSC 404174 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

NSC 404174 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.

    Medicine: NSC 404174 is being investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of NSC 404174 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

NSC 404174 can be compared to other compounds with similar structures or functions, such as:

  • NSC 123456
  • NSC 789012
  • NSC 345678

Uniqueness

What sets NSC 404174 apart from these similar compounds is its unique combination of stability, reactivity, and specificity. These properties make it particularly valuable in applications where precise control over chemical reactions and biological effects is required.

Properties

CAS No.

7462-19-3

Molecular Formula

C13H16ClNO5

Molecular Weight

301.72 g/mol

IUPAC Name

(2-methyl-2-nitropropyl) 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C13H16ClNO5/c1-9-6-10(14)4-5-11(9)19-7-12(16)20-8-13(2,3)15(17)18/h4-6H,7-8H2,1-3H3

InChI Key

MHHLTHOYSAOKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)(C)[N+](=O)[O-]

Origin of Product

United States

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